4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol 4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440594
InChI: InChI=1S/C12H12FN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-3-2-4-8(13)5-7/h2-5,9,14-15H,6H2,1H3
SMILES:
Molecular Formula: C12H12FN3O
Molecular Weight: 233.24 g/mol

4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

CAS No.:

Cat. No.: VC17440594

Molecular Formula: C12H12FN3O

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol -

Specification

Molecular Formula C12H12FN3O
Molecular Weight 233.24 g/mol
IUPAC Name 4-(3-fluorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one
Standard InChI InChI=1S/C12H12FN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-3-2-4-8(13)5-7/h2-5,9,14-15H,6H2,1H3
Standard InChI Key BLKKOIBYZMBORA-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(N1)NCC2C3=CC(=CC=C3)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name 4-(3-fluorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one delineates its core structure: a fused pyrrolopyrazole system with a 3-fluorophenyl group at position 4 and a methyl substituent at position 2. The pyrrolopyrazole scaffold consists of a five-membered pyrrole ring fused to a pyrazole ring, creating a bicyclic system with partial saturation (Figure 1). The 3-fluorophenyl moiety introduces electronic effects that may influence binding interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H12FN3O\text{C}_{12}\text{H}_{12}\text{FN}_3\text{O}
Molecular Weight233.24 g/mol
Canonical SMILESCN1C(=O)C2=C(N1)NCC2C3=CC(=CC=C3)F
InChIKeyBLKKOIBYZMBORA-UHFFFAOYSA-N

The SMILES notation reveals the carbonyl group at position 3, the methyl group on the pyrazole nitrogen, and the fluorophenyl substituent’s para orientation relative to the fused ring system.

Synthesis and Synthetic Strategies

StepReaction TypeReagents/Conditions
1Pyrazole FormationHydrazine + 1,3-Diketone, Δ
2Pyrrole CyclizationProline, AcOH, Microwave Irradiation
3Aryl FunctionalizationPd(PPh3)4, K2CO3, DMF, 80°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectra are critical for verifying the structure of pyrrolopyrazoles. For this compound:

  • The methyl group on the pyrazole nitrogen (δ ~3.0 ppm) appears as a singlet.

  • The fluorophenyl protons exhibit splitting patterns characteristic of meta-substitution (δ 6.8–7.4 ppm).

  • The pyrrolidine protons resonate as multiplet clusters between δ 2.5–4.0 ppm due to ring puckering.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 233.24 (calculated for C12H12FN3O\text{C}_{12}\text{H}_{12}\text{FN}_3\text{O}). Fragmentation patterns typically include loss of the fluorophenyl group (-95 Da) and subsequent cleavage of the pyrrolidine ring.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Multi-step routes often yield low quantities, necessitating optimization.

  • Biological Data Gaps: In vitro and in vivo studies are required to validate hypothesized activities.

  • Structural Modifications: Exploring substituents at positions 2 and 4 could improve potency and selectivity.

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